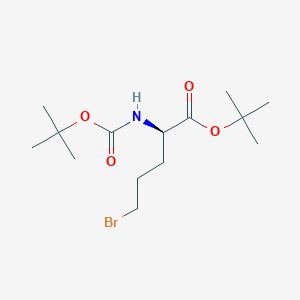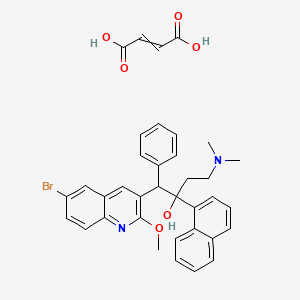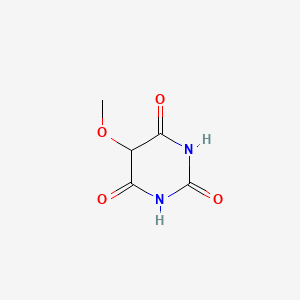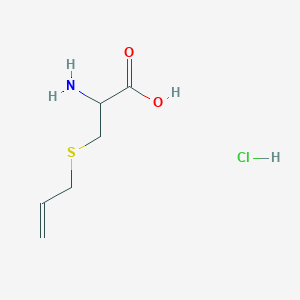![molecular formula C29H30N2O7 B12509828 {N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid](/img/structure/B12509828.png)
{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-(Dmb)Gly-OH involves standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The removal of the dimethoxybenzyl (Dmb) group and regeneration of the glycine residue occur during the standard trifluoroacetic acid (TFA)-mediated cleavage reaction .
Industrial Production Methods: Industrial production of Fmoc-Ala-(Dmb)Gly-OH follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically produced as a powder and stored at 2-8°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Ala-(Dmb)Gly-OH primarily undergoes reactions typical of peptide synthesis, including acylation and deprotection reactions. The compound is designed to prevent aggregation during peptide chain assembly, leading to faster and more predictable reactions .
Common Reagents and Conditions:
Acylation: PyBOP/DIPEA or DIPCDI/HOBt
Deprotection: Piperidine/DMF for Fmoc removal, TFA for Dmb removal
Major Products: The major products formed from these reactions are peptides with high purity and yield, free from aggregation issues .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Ala-(Dmb)Gly-OH is extensively used in SPPS for synthesizing complex peptides, especially those prone to aggregation .
Biology and Medicine: In biological research, this compound aids in the synthesis of peptides for studying protein interactions, enzyme functions, and developing peptide-based therapeutics .
Industry: Industrially, Fmoc-Ala-(Dmb)Gly-OH is used in the large-scale production of peptides for pharmaceuticals and biochemical research .
Mecanismo De Acción
The mechanism by which Fmoc-Ala-(Dmb)Gly-OH exerts its effects involves the disruption of secondary structure formation during peptide synthesis. The Dmb group prevents aggregation, leading to enhanced acylation and deprotection kinetics . This results in more efficient and predictable peptide synthesis.
Comparación Con Compuestos Similares
- Fmoc-(Dmb)Gly-OH
- Fmoc-Val-(Dmb)Gly-OH
- Fmoc-Ile-(Dmb)Gly-OH
- Fmoc-Leu-(Dmb)Gly-OH
Uniqueness: Fmoc-Ala-(Dmb)Gly-OH is unique in its ability to prevent aggregation in glycine-containing sequences, making it particularly useful for synthesizing challenging hydrophobic peptides .
Propiedades
Fórmula molecular |
C29H30N2O7 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33) |
Clave InChI |
AWDFPJNCCCPIHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)

![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)


